Product packaging for 3-Bromo-5-methylbenzohydrazide(Cat. No.:)

3-Bromo-5-methylbenzohydrazide

Cat. No.: B7978602
M. Wt: 229.07 g/mol
InChI Key: KVRZCBNOXYCLCK-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzohydrazide (CAS 1379358-98-1) is a chemical compound with the molecular formula C 8 H 9 BrN 2 O and a molecular weight of 229.07 . This research chemical is a derivative of benzohydrazide, a class of compounds known for their utility in organic synthesis and pharmaceutical research. Hydrazide derivatives are frequently employed as key precursors or building blocks in the synthesis of more complex molecules, particularly in the formation of hydrazone derivatives through condensation reactions with aldehydes and ketones . The presence of both a bromo substituent and a methyl group on the benzene ring defines its electronic and steric properties, making it a valuable intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B7978602 3-Bromo-5-methylbenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-6(8(12)11-10)4-7(9)3-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRZCBNOXYCLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 3 Bromo 5 Methylbenzohydrazide

The synthesis of 3-Bromo-5-methylbenzohydrazide typically involves a multi-step process. A common starting material is 3-bromo-5-methylbenzaldehyde. nih.gov The synthesis can also begin with the bromination of 4-methylbenzoic acid to produce 3-bromo-4-methylbenzoic acid, which is then reacted with hydrazine (B178648) hydrate. Another route involves the use of methyl 3-bromo-4-methylbenzoate as an intermediate.

The characterization of this compound is accomplished through various spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the N-H stretching vibrations (typically in the range of 3200–3300 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1640 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the specific arrangement of protons and carbon atoms within the molecule, confirming the substitution pattern on the benzene (B151609) ring. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Structural and Physicochemical Properties of 3 Bromo 5 Methylbenzohydrazide

The molecular structure of 3-Bromo-5-methylbenzohydrazide dictates its physical and chemical properties. The presence of the bromine atom and the methyl group on the benzene (B151609) ring at positions 3 and 5, respectively, influences the molecule's polarity, solubility, and crystal packing. The hydrazide moiety is capable of forming intermolecular hydrogen bonds, which can significantly affect its melting point and solubility in various solvents.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C8H9BrN2O
Molecular Weight 229.08 g/mol
IUPAC Name This compound

Note: This data is based on publicly available information for the compound and related structures. bldpharm.com

Spectroscopic and Crystallographic Characterization of 3 Bromo 5 Methylbenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Applications in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For hydrazide derivatives, specific chemical shifts are indicative of particular functional groups. For instance, the protons of the hydrazide NH group typically appear as a singlet in the downfield region of the spectrum, often between δ 8.5 and 9.5 ppm. In some derivatives, this signal can be observed at even higher chemical shifts, such as the amidic N-H proton in N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, which appears as a singlet at δ 11.27 ppm. growingscience.com

The aromatic protons of the bromo-substituted benzene (B151609) ring are generally found in the range of δ 7.2–8.1 ppm. The specific splitting patterns and coupling constants of these aromatic signals provide valuable information about the substitution pattern on the benzene ring. For example, in the ¹H-NMR spectrum of 3-bromoaniline, a derivative, the aromatic protons appear as a triplet at δ 7.01-6.96 ppm and multiplets at δ 6.86-6.80 ppm and δ 6.57 ppm. rsc.org

In Schiff base derivatives formed from 3-bromo-5-methylbenzohydrazide, a new singlet corresponding to the azomethine proton (CH=N) typically appears in the range of δ 8.35-8.53 ppm. ijcce.ac.ir The presence of other substituents can influence these chemical shifts. For example, the phenolic OH group in a derivative was observed as a singlet at δ 12.06 ppm. growingscience.com

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Derivatives

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.2 - 8.1 Multiplet
Hydrazide NH 8.5 - 11.82 Singlet
Azomethine CH=N 8.35 - 8.53 Singlet
Phenolic OH ~12.06 Singlet

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu

In the ¹³C-NMR spectra of hydrazone derivatives, the carbonyl carbon (C=O) of the hydrazide moiety is a key diagnostic signal, typically appearing in the range of δ 162.37-166.21 ppm. ijcce.ac.ir The carbon atom of the azomethine group (C=N) in Schiff base derivatives is also readily identifiable, with chemical shifts generally found between δ 144.91 and 149.08 ppm. ijcce.ac.ir The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring. researchgate.net The influence of substituents on the chemical shifts of adjacent carbons is a well-established principle in ¹³C-NMR spectroscopy. libretexts.org

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Hydrazone Derivatives

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) 162 - 167
Azomethine (C=N) 144 - 150
Aromatic Carbons 103 - 135

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound and its derivatives, FTIR spectra provide clear evidence for the presence of key structural features.

The N-H stretching vibrations of the hydrazide group are typically observed in the region of 3200–3300 cm⁻¹. The carbonyl (C=O) stretching vibration is another prominent feature, usually appearing as a strong absorption band around 1640 cm⁻¹. In a specific derivative, N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, this C=O stretch was observed at 1644 cm⁻¹. growingscience.com

In Schiff base derivatives, the formation of the azomethine (C=N) bond is confirmed by the appearance of a characteristic stretching band in the region of 1600-1620 cm⁻¹. researchgate.net The disappearance of the C=O absorption of the starting aldehyde and the N-H absorptions of the hydrazide are also indicative of successful Schiff base formation. The spectra also show characteristic bands for C-H stretching of the aromatic ring and the methyl group.

Table 3: Key FTIR Absorption Bands for this compound and its Derivatives

Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretch 3200 - 3300
C=O Stretch ~1640
C=N Stretch (Schiff bases) 1600 - 1620

Mass Spectrometry (MS) for Molecular Fragmentation and Composition Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de Electron ionization (EI) is a common method that can cause extensive fragmentation, yielding a unique pattern that can be used for structural elucidation. libretexts.org

For this compound, the molecular ion peak [M]⁺ would be expected, and its mass would confirm the molecular formula. guidechem.com Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule. growingscience.com

The fragmentation of hydrazides and their derivatives often involves cleavage of the N-N bond and the bonds adjacent to the carbonyl group. raco.cat Analysis of the fragment ions can help to piece together the structure of the parent molecule. For example, the loss of small neutral molecules such as H₂O, NH₃, or CO can lead to the formation of stable fragment ions. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems. up.ac.za

Derivatives of this compound, especially Schiff bases, exhibit characteristic UV-Vis absorption bands. researchgate.net These absorptions are typically due to π → π* and n → π* electronic transitions within the aromatic rings and the C=N and C=O groups. The formation of metal complexes with these ligands can lead to shifts in the absorption maxima, providing evidence of coordination. researchgate.net For instance, the UV-Vis spectrum of a vanadium(V) complex with a bromo and chloro-substituted hydrazone ligand was used as part of its characterization. nih.gov In some cases, bathochromic (red) shifts of the primary and secondary absorption bands are observed upon complexation. up.ac.za

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For derivatives of this compound, single crystal X-ray diffraction studies have been crucial in confirming their molecular structures. For example, the structure of N′-[(1E)-3-Bromo-5-chloro-2-hydroxybenzylidene]-4-tert-butylbenzohydrazide ethanol (B145695) monosolvate was determined by this method, revealing a dihedral angle of 21.67 (8)° between the two aromatic rings. iucr.org The analysis also identified intermolecular N—H···O and O—H···O hydrogen bonds that link the molecules into a centrosymmetric tetramer. iucr.org

In another study on (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol (B129727) solvate, X-ray diffraction confirmed the E configuration about the C=N bond and a small dihedral angle of 4.0 (2)° between the benzene rings. researchgate.net This technique is also invaluable for characterizing the geometry of metal complexes of these ligands, confirming the coordination environment around the metal center. nih.govresearchgate.net

Based on a thorough search of available scientific literature, crystallographic and spectroscopic data specifically for the compound "this compound" are not publicly available. Published research focuses on derivatives and complexes of this compound, rather than the parent molecule itself.

Therefore, an article detailing the molecular conformation, dihedral angles, intermolecular hydrogen bonding, and π-π stacking interactions solely for this compound, as per the requested outline, cannot be generated at this time. The specific experimental data required for such an analysis has not been reported in the searched scientific databases.

Computational and Theoretical Investigations of 3 Bromo 5 Methylbenzohydrazide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for benzohydrazide (B10538) derivatives are typically performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with Pople-style basis sets like 6-311G++(d,p) or 6-311++G(d,p). researchgate.netnih.govnih.gov This level of theory has proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data. nih.govscispace.com The process begins with the optimization of the molecule's ground-state geometry, which then serves as the basis for subsequent calculations of its electronic and spectroscopic characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A small energy gap indicates that a molecule is more polarizable, has higher chemical reactivity, and requires less energy for excitation. nih.gov This is because electrons can be more easily excited from the HOMO to the LUMO. Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. researchgate.net For 3-Bromo-5-methylbenzohydrazide, the HOMO is expected to be localized primarily on the hydrazide moiety and the phenyl ring, which are electron-rich regions, while the LUMO would be distributed across the molecule, including the carbonyl group which acts as an electron acceptor. The presence of electron-donating (methyl) and electron-withdrawing (bromo) groups on the phenyl ring modulates the energies of these orbitals. rsc.org

In a computational study of a related analogue, (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, DFT calculations provided the energies for the frontier orbitals. nih.gov The distribution of these orbitals reveals the sites of electron donation and acceptance, and the energy gap indicates significant charge-transfer interactions within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies for (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide nih.gov
OrbitalEnergy (eV)
HOMO-6.22
LUMO-2.15
Energy Gap (ΔE)4.07

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. deeporigin.comavogadro.cc The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge-related properties. wolfram.comresearchgate.net

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. deeporigin.comresearchgate.net Conversely, areas with positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. deeporigin.comresearchgate.net Green and yellow areas indicate regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety, identifying these as the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule can be polarized. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η.

These parameters were calculated for the analogue (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, providing a quantitative assessment of its stability and reactivity. nih.gov

Table 2: Global Chemical Reactivity Descriptors for (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide nih.gov
DescriptorValue (eV)
Chemical Potential (μ)-4.185
Chemical Hardness (η)2.035
Global Softness (S)0.491
Electronegativity (χ)4.185
Electrophilicity Index (ω)4.298

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. scispace.com DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to its fundamental modes of vibration. researchgate.net For benzohydrazide derivatives, these calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). scispace.comresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the computed wavenumbers are uniformly scaled by a scaling factor. researchgate.net Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, describing the contribution of different internal coordinates to each normal vibration. mdpi.com This allows for the precise identification of characteristic vibrations, such as N-H stretching, C=O stretching, and the various modes of the phenyl ring. researchgate.netconicet.gov.ar

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This method is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which are key factors in stabilizing a molecule. researchgate.net

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, leading to greater charge delocalization and increased molecular stability. researchgate.net In substituted benzohydrazides, significant NBO interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the carbonyl group and the phenyl ring (acceptors). These π→π* transitions contribute to the electronic properties and potential nonlinear optical activity of the molecule. researchgate.net

Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, facilitated by a π-conjugated system, often exhibit significant nonlinear optical (NLO) properties. researchgate.net Benzohydrazide derivatives are potential candidates for NLO materials due to the inherent donor (hydrazide) and acceptor (carbonyl, phenyl ring) groups. researchgate.net

Computational methods, particularly DFT, can predict NLO properties by calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netrsc.org A large hyperpolarizability value is indicative of a strong NLO response. Theoretical studies have shown that molecules with a smaller HOMO-LUMO energy gap tend to have larger β values, as the charge transfer is more facile. researchgate.net Calculations for various benzohydrazide analogues have been performed to evaluate their potential as NLO materials, often showing hyperpolarizability values significantly higher than that of standard reference materials like urea. researchgate.netrsc.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. researchgate.net This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of small molecules like this compound with biological macromolecules. researchgate.net The insights gained from docking studies can guide the optimization of lead compounds to enhance their efficacy and selectivity.

While specific docking studies for this compound are not extensively documented in the literature, research on analogous compounds provides a framework for understanding its potential biological interactions. For instance, docking studies of substituted benzohydrazide derivatives have been performed to explore their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. researchgate.net In such studies, the hydrazide moiety often plays a crucial role in forming key hydrogen bond interactions with amino acid residues in the active site of the enzyme.

The general procedure for a molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A suitable protein target would be selected, and its crystal structure obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock or Vina, the ligand would be placed in the active site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Interactive Data Table: Potential Target Proteins for Benzohydrazide Analogues and their Functions.

Target ProteinFunctionPotential Therapeutic Area
Cyclooxygenase-2 (COX-2)Enzyme involved in inflammation and painAnti-inflammatory
Dihydrofolate Reductase (DHFR)Enzyme essential for DNA synthesisAntibacterial, Anticancer
Dehydrosqualene Synthase (DHSS)Enzyme in the cholesterol biosynthesis pathwayAntifungal
LaccaseEnzyme with various industrial applicationsBioremediation, Biotechnology

Analysis of Hydrazido Group Conformation and Energetics

The internal rotation around the N-N bond in hydrazine (B178648), the parent compound of hydrazides, has been a subject of extensive theoretical study. nih.gov These studies have identified two transition states for this rotation, and the analysis of the rotational barrier can be dissected into structural, steric, and hyperconjugative energy contributions. nih.gov In substituted hydrazides, the steric and electronic effects of the substituents can significantly influence the rotational energy barrier. mdpi.com

For N-acylhydrazones, which share the hydrazide backbone, theoretical calculations have shown that the most stable conformation of the amide dihedral angle (O=C−N−X) can be either antiperiplanar or synperiplanar. rcsi.com N-methylation can induce a significant conformational shift. rcsi.com A Boltzmann distribution analysis can be used to estimate the population of the most stable conformers at a given temperature. rcsi.com

A systematic computational and experimental analysis of atropisomeric hydrazides has revealed that the rotational energy barrier is primarily due to the distortion energy of the N–N bonds and the partial rehybridization of the two nitrogen atoms. mdpi.com DFT methods have been shown to be robust tools for predicting the rotational energy barriers in these systems, with good agreement between computed and experimental values. mdpi.com

Interactive Data Table: Factors Influencing Hydrazido Group Conformation and Energetics.

FactorDescriptionImpact
Steric Hindrance Repulsive interactions between bulky substituents.Can favor conformations that minimize steric clash, influencing the rotational barrier.
Electronic Effects Electron-donating or -withdrawing nature of substituents.Can alter the electron density and bond strengths within the hydrazido group, affecting rotational energetics.
Hyperconjugation Interaction of filled and empty orbitals.Contributes to the stability of certain conformations and influences the rotational barrier.
Solvent Effects Interactions with the surrounding solvent molecules.Can stabilize or destabilize certain conformers, potentially altering the conformational equilibrium.

Theoretical Prediction of Intermolecular Hydrogen-Bonding Patterns

Intermolecular hydrogen bonds are directional interactions that play a pivotal role in determining the crystal packing and supramolecular architecture of molecules. In the solid state, this compound is expected to form a network of hydrogen bonds involving the hydrazido group. Theoretical methods can be employed to predict and analyze these hydrogen-bonding patterns, providing insights into the stability and properties of the crystalline material.

The hydrazido moiety has both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of various hydrogen-bonding motifs. A crystallographic study of a closely related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methylbenzohydrazide, revealed that intermolecular N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. nih.gov This provides a strong indication of the likely primary hydrogen-bonding interaction in crystalline this compound.

Computational techniques such as Hirshfeld surface analysis can be used to investigate intermolecular interactions in molecular crystals. as-proceeding.com This method allows for the visualization and quantification of different types of intermolecular contacts, including hydrogen bonds. as-proceeding.com For a hydrazide derivative containing a pyridine (B92270) ring, Hirshfeld analysis showed that H···H, C···H, O···H, and N···H interactions were significant in the supramolecular structure. as-proceeding.com

DFT calculations can be used to optimize the geometry of molecular clusters and calculate the interaction energies of different hydrogen-bonded dimers or larger aggregates. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful theoretical tool that can be used to characterize hydrogen bonds by analyzing the electron density distribution.

Interactive Data Table: Common Hydrogen Bond Donors and Acceptors in Benzohydrazides.

GroupRoleDescription
N-H (Amide) DonorThe hydrogen atom attached to the amide nitrogen can form a hydrogen bond with an acceptor atom.
N-H (Hydrazine) DonorThe hydrogen atoms on the terminal nitrogen can act as hydrogen bond donors.
C=O (Carbonyl) AcceptorThe oxygen atom of the carbonyl group has lone pairs of electrons and can accept a hydrogen bond.

Computational Exploration of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can provide detailed insights into the reaction pathways, activation energies, and the structures of intermediates and transition states.

A common reaction involving benzohydrazides is their oxidation. A study on the oxidation of benzhydrazide by hexachloroiridate(IV) proposed a reaction mechanism where the benzhydrazide is cleanly oxidized to benzoic acid. nih.gov Computational studies could be employed to model this reaction, calculating the energies of the proposed intermediates and transition states to validate the mechanistic hypothesis.

Another important reaction of hydrazides is acylation. The reaction of hydrazides with acids like acetic or formic acid can lead to acylated products. nih.gov The rate of this reaction is dependent on the acid concentration. A computational study of this reaction could explore the reaction mechanism, for example, by modeling the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acid, and could explain the observed differences in reaction rates between different acids. nih.gov

The synthesis of acyl hydrazides and hydrazones can also be investigated computationally. For example, methods have been developed for the synthesis of these compounds from activated amides. researchgate.net Theoretical calculations could be used to model the transition states of these reactions to understand the factors that influence their efficiency and selectivity.

Interactive Data Table: Key Concepts in Computational Reaction Mechanism Studies.

ConceptDescription
Potential Energy Surface (PES) A mathematical representation of the energy of a molecule as a function of its geometry.
Stationary Points Points on the PES where the net force on all atoms is zero, corresponding to reactants, products, and intermediates.
Transition State A specific configuration along the reaction coordinate that has the highest potential energy.
Activation Energy The minimum amount of energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state.

Advanced Research Applications of 3 Bromo 5 Methylbenzohydrazide and Its Derivatives

Applications in Coordination Chemistry

The structural framework of benzohydrazide (B10538) derivatives, characterized by the presence of multiple donor atoms, makes them excellent candidates for the formation of stable complexes with a variety of metal ions. The bromo and methyl substitutions on the phenyl ring of 3-Bromo-5-methylbenzohydrazide can further influence the electronic properties and steric environment of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with Benzohydrazide-Derived Ligands

The synthesis of metal complexes with benzohydrazide-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. The resulting complexes can be characterized by a suite of analytical techniques to determine their composition and structure.

For instance, the synthesis of copper(II), zinc(II), and vanadium(V) complexes with 3-methyl-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide has been reported, with characterization performed using elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction researchgate.net. Similarly, transition metal complexes of hydrazide-based Schiff base ligands have been synthesized and characterized using techniques such as FTIR, high-resolution ESI(+) mass spectral analysis, and NMR, with single-crystal diffraction analysis providing definitive structural information nih.gov.

The synthesis of pyrimidine (B1678525) hydrazide ligands and their subsequent complexation with various transition metals like Cr, Mn, Fe, Co, Ni, Cu, and Zn have also been documented. These complexes were characterized by elemental analysis and spectroscopic methods, revealing an octahedral geometry for the resulting complexes ekb.eg. In another study, new binary metal(I)/(II) complexes derived from a benzohydrazide oxime ligand were prepared and characterized, indicating that the ligand coordinates to the metal ion in either a neutral bidentate or hexadentate fashion biomedgrid.combiomedgrid.com.

While direct studies on this compound are limited, the established synthetic and characterization methodologies for analogous compounds provide a clear blueprint for the preparation and investigation of its metal complexes.

Structural Analysis of Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The shifts in the vibrational frequencies of key functional groups, such as the carbonyl (C=O) and azomethine (C=N) groups upon complexation, provide direct evidence of their involvement in bonding with the metal ion. For example, in transition metal complexes of (E)-N-(1-(pyridine-2-yl)ethylidene)benzohydrazide, IR and 1H-NMR spectra indicated that the free ligand exists in the keto form, while it binds to the metal ions in the enol form researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the ligand's structure in solution and how it changes upon complexation. Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition nih.gov.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the nature of metal-ligand bonding nih.gov.

Investigation of Metal Complex Geometries

For example, the crystal structure of a copper(II) complex with N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide revealed a square planar geometry around the copper atom researchgate.net. In contrast, pyrimidine hydrazide metal complexes have been shown to exhibit an octahedral geometry ekb.eg. Theoretical methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict and analyze the coordination geometries of transition metal complexes nih.gov.

The geometry of the metal complex can significantly influence its physical and chemical properties, including its magnetic behavior and catalytic activity. For instance, the magnetic properties of metal complexes of benzoyl hydrazide have been investigated, with a Cu(II) complex showing antiferromagnetic behavior sciencepublishinggroup.com.

Table 1: Selected Crystal Structure Data for Metal Complexes with Substituted Benzohydrazide Ligands

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Coordination GeometryReference
[Cu(HL)(NCS)]·CH3OH (H2L = N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide)MonoclinicP21/nCu-N(azomethine): 1.923, Cu-O(phenolic): 1.931, Cu-N(thiocyanate): 1.945, Cu-O(carbonyl): 1.968Square Planar researchgate.net
4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazideMonoclinicP21/c-- nih.gov
4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol (B129727) solvateTriclinicP1-- researchgate.net
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvateMonoclinicP21/n-- nih.gov

Note: Data for this compound complexes are not available; the table presents data for structurally related compounds.

Role in Analytical Chemistry Methodologies

The unique chemical properties of this compound and its derivatives also lend themselves to applications in analytical chemistry, particularly in chromatography and electrochemistry.

Derivatization Agents for Enhanced Chromatographic Resolution and Detection

Derivatization is a chemical modification process used in chromatography to improve the analytical performance by enhancing the volatility, stability, or detectability of analytes researchgate.netsemanticscholar.orggcms.cznih.gov. While specific applications of this compound as a derivatizing agent are not extensively documented, its chemical structure suggests potential in this area.

The hydrazide functional group is known to react with aldehydes and ketones to form stable hydrazone derivatives. This reaction could be exploited to derivatize carbonyl-containing compounds, thereby improving their chromatographic separation and detection. The presence of bromine atoms in the molecule could enhance the response of an electron capture detector (ECD) in gas chromatography, leading to higher sensitivity.

Furthermore, the introduction of a chromophore or fluorophore through derivatization can significantly improve detection in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors sdiarticle4.com. The aromatic ring of this compound could serve as a chromophore, and further modifications could introduce fluorogenic moieties.

Ionophore Development for Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution monokrystaly.cznih.gov. A key component of an ISE is the ionophore, a molecule that selectively binds to the target ion and facilitates its transport across a membrane.

Benzohydrazide derivatives have shown promise as ionophores. For example, (E)-4-amino-N'-(5-bromo-2-hydroxybenzylidene) benzohydrazide has been successfully used as an ionophore in the construction of a membrane sensor for Cr3+ ions abechem.com. The study demonstrated that the ligand's structure allowed for favorable selectivity towards the chromium ion, with the resulting electrode exhibiting a low detection limit.

The ability of this compound to coordinate with metal ions suggests its potential for development as an ionophore. By tailoring the substituents on the benzohydrazide core, it may be possible to design ionophores with high selectivity for specific metal ions, leading to the development of novel and improved ion-selective electrodes for various analytical applications nih.gov.

Enzyme-Ligand Interaction Studies (excluding direct biological effects)

The benzohydrazide scaffold, including derivatives like this compound, serves as a cornerstone for designing molecules that can interact with biological macromolecules. These interactions are fundamental to understanding enzyme mechanisms and developing tools for biochemical research. The study of how these ligands bind to enzymes, influence their structure, and affect their catalytic activity provides critical insights that are independent of direct therapeutic outcomes. This research focuses on the biophysical and biochemical aspects of the enzyme-ligand relationship.

Benzohydrazide derivatives have been a subject of significant interest in the study of enzyme inhibition, particularly concerning cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for cholinergic neurotransmission. Research has demonstrated that many 2-benzoylhydrazine-1-carboxamides can inhibit both AChE and BChE, acting as dual inhibitors.

The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. Studies on a series of substituted benzohydrazide derivatives have revealed a range of activities, with IC50 values for AChE typically falling between 44–100 µM and for BChE starting from as low as 22 µM. For instance, certain N-tridecyl derivatives of substituted benzohydrazides have shown noteworthy inhibition against BChE, with 4-bromo and 4-nitro substituted compounds being particularly potent. While specific inhibitory data for this compound is not extensively detailed in this context, the data from analogues such as 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide highlight the importance of the bromo-substitution on the benzene (B151609) ring for potent enzyme interaction. The inhibitory activities of several benzohydrazide derivatives against AChE and BChE are detailed in the table below.

Compound DerivativeAChE IC50 (µM)BChE IC50 (µM)
2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide44.08>500
2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide44.22>500
N-tridecyl derivative of 4-bromobenzohydrazide67.5422.31
N-tridecyl derivative of 4-nitrobenzohydrazide72.8923.55
Rivastigmine (Reference Drug)56.1038.40

Affinity chromatography is a powerful technique for purifying proteins based on highly specific binding interactions. nih.govswitt.ch In this method, a ligand with a known affinity for the target protein is covalently attached to an insoluble matrix, creating a stationary phase. switt.ch When a complex mixture containing the target protein is passed through this matrix, the protein of interest binds specifically to the ligand, while other components are washed away. nih.gov

The benzohydrazide moiety has been successfully employed as a ligand in affinity chromatography for enzyme purification. A notable example is the purification of the peroxidase enzyme using a Para-amino benzohydrazide (PABH)-L-Tyrosine Sepharose 4B affinity chromatography column. In this application, the benzohydrazide derivative acts as the specific ligand that binds to the peroxidase, facilitating its isolation from a crude extract of turnip roots. This demonstrates the utility of benzohydrazide-based ligands in developing specialized tools for biochemical research, enabling the purification of specific enzymes for further characterization and study.

To fully characterize the interaction between an inhibitor and an enzyme, it is essential to determine key kinetic parameters. Beyond the IC50 value, the inhibition constant (Ki) provides a more precise measure of an inhibitor's potency. The Ki value is a thermodynamic constant that reflects the binding affinity of the ligand to the enzyme. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor.

For benzohydrazide derivatives that exhibit inhibitory activity, determining their Ki values is a critical step in understanding the strength of their interaction with the target enzyme. These parameters are often calculated from the data obtained during enzyme inhibition assays. For example, in studies of peroxidase inhibition by various hydrazide derivatives, both IC50 values and Ki constants were calculated to quantify the inhibitory effect. The determination of these kinetic parameters allows for a more detailed comparison of the affinity of different ligands and helps to elucidate the structure-activity relationship, guiding the design of more effective and specific molecular probes for enzymatic studies.

Exploration in Material Science Applications

The unique structural and chemical properties of benzohydrazide and its derivatives extend their utility beyond biochemical applications into the realm of material science. The presence of multiple hydrogen bond donors and acceptors, along with the ability to act as a chelating ligand for metal ions, makes the benzohydrazide scaffold a versatile building block for the synthesis of advanced materials.

Benzohydrazide derivatives are valuable synthons in supramolecular chemistry and crystal engineering for the construction of novel organic materials. Their rigid backbone and specific functional groups enable them to act as organic linkers or ligands in the formation of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, known for their high porosity and structural diversity.

The geometry of the ligands plays a crucial role in determining the final topology of the resulting framework, which can range from one-dimensional (1D) chains to complex three-dimensional (3D) structures. By carefully selecting the benzohydrazide derivative and the metal ion, researchers can engineer materials with precisely controlled pore sizes, shapes, and surface functionalities. This tailored approach allows for the creation of a vast array of novel materials with unique physical and chemical properties.

The materials synthesized using benzohydrazide-based ligands often exhibit unique functional properties, making them candidates for a variety of advanced applications. The inherent characteristics of MOFs, such as their high surface area and densely packed, uniformly dispersed active sites, make them excellent catalysts.

For example, novel Zn-MOFs constructed using N,N′-bis(pyridine-yl-ethylidene)hydrazine ligands have demonstrated high catalytic performance and 100% selectivity in Knoevenagel condensation reactions, a classic method for forming C-C double bonds. The porosity of these materials facilitates the diffusion of reactants to the active sites, enhancing catalytic efficiency. Beyond catalysis, the diverse functionalities that can be incorporated into benzohydrazide-based MOFs open up possibilities for their use in applications such as gas storage and separation, chemical sensing, and water purification. Research in this area focuses on harnessing the tunable nature of these materials to address specific technological challenges.

Corrosion Inhibition Studies

The escalating issue of metal corrosion in industrial applications has propelled the investigation into effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, have been identified as promising candidates for mitigating corrosion, especially for metals like carbon steel in acidic environments. Benzohydrazide and its derivatives have emerged as a significant class of corrosion inhibitors due to their unique molecular structures that facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.

The inhibitive action of benzohydrazide derivatives is primarily attributed to the presence of the hydrazide functional group (-CONHNH2) and the benzene ring. These structural features provide multiple active centers for adsorption on the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a stable, protective film that isolates the metal from the aggressive medium. Additionally, in acidic solutions, the protonated form of the inhibitor can be electrostatically attracted to the negatively charged metal surface (following the specific adsorption of anions from the acid), a process termed physisorption. Often, the inhibition mechanism is a combination of both chemisorption and physisorption.

Research has demonstrated that the efficiency of these inhibitors is influenced by several factors, including the concentration of the inhibitor, the temperature of the corrosive environment, and the specific chemical structure of the derivative. Substituents on the benzene ring can significantly alter the electron density of the molecule, thereby affecting its adsorption characteristics and, consequently, its inhibition efficiency.

Detailed Research Findings

Numerous studies have been conducted to evaluate the corrosion inhibition performance of various benzohydrazide derivatives on different metals, most commonly on carbon steel in hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. These investigations typically employ a range of electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), alongside gravimetric (weight loss) methods.

Electrochemical impedance spectroscopy is another powerful tool used to study the inhibitor-metal interface. The data from EIS measurements often show that the presence of benzohydrazide derivatives increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl). peacta.orgmanipal.edu The increase in Rct indicates a slowing down of the charge transfer process, which is directly related to the corrosion rate, while the decrease in Cdl is attributed to the displacement of water molecules at the metal/solution interface by the adsorbing inhibitor molecules.

The adsorption of benzohydrazide derivatives on the metal surface has been found to follow various adsorption isotherms, such as Langmuir and Temkin, which provide insights into the nature of the interaction between the inhibitor and the metal. peacta.orgmanipal.eduscispace.com Thermodynamic parameters calculated from these isotherms, like the standard free energy of adsorption (ΔG°ads), can further elucidate the spontaneity and the type of adsorption (physisorption or chemisorption).

The following data tables summarize the findings from corrosion inhibition studies on various benzohydrazide derivatives, illustrating their effectiveness under different conditions.

Table 1: Potentiodynamic Polarization Data for (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH) on Carbon Steel in 1.0 M HCl at 303 K

Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-4751150-
5x10⁻⁶-48168440.5
1x10⁻⁵-48348757.7
5x10⁻⁵-48824378.9
1x10⁻⁴-49016585.7
5x10⁻⁴-4948992.3
1x10⁻³-5026894.1

Data sourced from a study on (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide, a benzohydrazide derivative. peacta.orgmanipal.edu

Table 2: Electrochemical Impedance Spectroscopy Data for (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH) on Carbon Steel in 1.0 M HCl at 303 K

Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank49.885.3-
5x10⁻⁶105.267.552.7
1x10⁻⁵158.458.268.6
5x10⁻⁵312.745.184.1
1x10⁻⁴455.138.689.1
5x10⁻⁴789.330.493.7
1x10⁻³915.625.894.6

Data sourced from a study on (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide, a benzohydrazide derivative. peacta.orgmanipal.edu

These tables clearly demonstrate the increase in inhibition efficiency with increasing concentration of the benzohydrazide derivative. The potentiodynamic polarization data shows a significant decrease in the corrosion current density, while the EIS data highlights a substantial increase in the charge transfer resistance, both indicative of effective corrosion inhibition.

While specific studies on this compound are not extensively available in the public domain, the existing body of research on analogous benzohydrazide derivatives strongly suggests its potential as an effective corrosion inhibitor. The presence of the bromo and methyl groups as substituents on the benzene ring would likely modulate its electronic properties and adsorption behavior, making it a subject of interest for future corrosion inhibition research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-methylbenzohydrazide with high purity?

  • Methodological Answer :

  • Step 1 : Start with 2-bromo-5-methylbenzoic acid derivatives (e.g., methyl esters) as precursors. These can be synthesized via bromination of 5-methylbenzoic acid using Br₂ in acetic acid or via Pd-catalyzed coupling for regioselective bromination .

  • Step 2 : React the ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (4–6 hours) to form the hydrazide.

  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using HPLC (C18 column, 70:30 water:acetonitrile, UV detection at 254 nm) .

    • Key Considerations :
  • Use anhydrous conditions to avoid hydrolysis of intermediates.

  • Confirm structure via 1H NMR^1 \text{H NMR} (e.g., hydrazide NH₂ protons at δ 4.2–4.5 ppm) and FT-IR (C=O stretch at ~1650 cm⁻¹) .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural determination of this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from dichloromethane/methanol (1:1) at 4°C. Add a drop of DMF to improve crystal quality if needed .

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure a data-to-parameter ratio >10:1 to minimize overfitting .

  • Refinement : Employ SHELXL for structure solution. Address high R-factors (e.g., R1>0.05R_1 > 0.05) by checking for disorder (e.g., bromine atoms) or twinning. Use restraints for anisotropic displacement parameters .

    • Example : A vanadium complex of a related benzohydrazide ligand showed R1=0.0963R_1 = 0.0963, resolved by refining methanol solvent molecules and applying ISOR constraints .

Q. What safety protocols are essential when handling brominated benzohydrazides?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps .
  • Waste Management : Collect brominated waste separately in halogen-resistant containers. Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data (e.g., high R-factors) for metal complexes of this compound?

  • Methodological Answer :

  • Diagnostic Steps :
  • Check for twinned crystals using PLATON’s TWIN law. If detected, apply twin refinement in SHELXL .
  • Analyze thermal ellipsoids (ORTEP plots) for disorder. Split bromine positions or model alternative conformations.
  • Case Study : A vanadium complex with R1=0.0963R_1 = 0.0963 required modeling methanol solvent molecules and refining hydrogen bonding networks to improve the model .

Q. What strategies are employed to assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays :
  • Insulin-Mimetic Activity : Test glucose uptake in 3T3-L1 adipocytes using 2-NBDG as a fluorescent glucose analog. Compare to vanadium complexes (e.g., [VOL(OMe)(MeOH)]\text{[VOL(OMe)(MeOH)]}, which showed dose-dependent activity at 10–50 μM) .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against S. aureus and E. coli. Prepare derivatives with electron-withdrawing groups (e.g., -NO₂) to enhance activity .

Q. How can this compound be incorporated into coordination polymers or supramolecular architectures?

  • Methodological Answer :

  • Ligand Design : Utilize the hydrazide’s N,O-donor sites for metal coordination. For example, react with VO(acac)2\text{VO(acac)}_2 to form octahedral vanadium(V) complexes .
  • Supramolecular Assembly : Promote hydrogen bonding via –NH groups and π-π stacking of aromatic rings. Solvent choice (e.g., DMF vs. methanol) influences dimensionality (1D chains vs. 2D networks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.